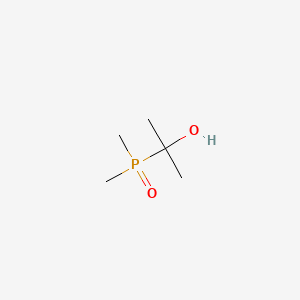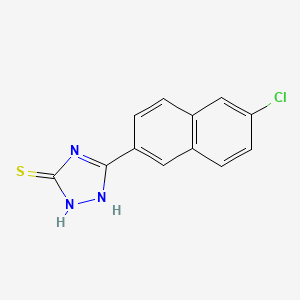
3-(Methylamino)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)cyclohexan-1-one is an organic compound with the molecular formula C7H13NO. It is a derivative of cyclohexanone, where a methylamino group is attached to the third carbon of the cyclohexane ring. This compound is of significant interest due to its structural similarity to ketamine, a well-known anesthetic and analgesic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)cyclohexan-1-one typically involves the reaction of cyclohexanone with methylamine. One common method includes the following steps:
Formation of the Imine Intermediate: Cyclohexanone reacts with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer reagents and solvents is prioritized to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
3-(Methylamino)cyclohexan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studies on its biological activity and potential therapeutic effects.
Medicine: Research on its anesthetic and analgesic properties, similar to ketamine.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)cyclohexan-1-one is not fully understood. it is believed to act similarly to ketamine by blocking NMDA (N-methyl-D-aspartate) receptors. This action likely contributes to its anesthetic and analgesic effects. Additionally, it may interact with other receptors and ion channels, influencing various cellular processes.
Comparaison Avec Des Composés Similaires
Ketamine: 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one.
2-Fluorodeschloroketamine: 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one.
Methoxetamine: 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone.
Comparison: 3-(Methylamino)cyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring. Unlike ketamine, it lacks the chlorophenyl group, which may result in different pharmacological properties. Compared to 2-Fluorodeschloroketamine, it does not have a fluorine atom, potentially altering its receptor binding affinity and metabolic stability.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C7H13NO/c1-8-6-3-2-4-7(9)5-6/h6,8H,2-5H2,1H3 |
Clé InChI |
QJSDZUGJGBARGJ-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![N-[(thiophen-2-yl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13463758.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)





![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)


